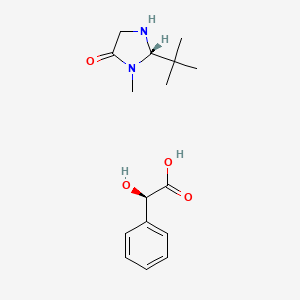

(S)-2-(tert-butyl)-3-methylimidazolidin-4-one (R)-2-hydroxy-2-phenylacetate

CAS No.:

Cat. No.: VC18918577

Molecular Formula: C16H24N2O4

Molecular Weight: 308.37 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C16H24N2O4 |

|---|---|

| Molecular Weight | 308.37 g/mol |

| IUPAC Name | (2S)-2-tert-butyl-3-methylimidazolidin-4-one;(2R)-2-hydroxy-2-phenylacetic acid |

| Standard InChI | InChI=1S/C8H16N2O.C8H8O3/c1-8(2,3)7-9-5-6(11)10(7)4;9-7(8(10)11)6-4-2-1-3-5-6/h7,9H,5H2,1-4H3;1-5,7,9H,(H,10,11)/t2*7-/m01/s1 |

| Standard InChI Key | XZXKXJSHUSGLJH-DZLJOOKRSA-N |

| Isomeric SMILES | CC(C)(C)[C@H]1NCC(=O)N1C.C1=CC=C(C=C1)[C@H](C(=O)O)O |

| Canonical SMILES | CC(C)(C)C1NCC(=O)N1C.C1=CC=C(C=C1)C(C(=O)O)O |

Introduction

Chemical Structure and Stereochemical Features

The compound is a salt formed by the cation (S)-2-(tert-butyl)-3-methylimidazolidin-4-one and the anion (R)-2-hydroxy-2-phenylacetate. The imidazolidinone core features a five-membered ring with two nitrogen atoms, a ketone group at position 4, and substituents at positions 2 (tert-butyl) and 3 (methyl). The (R)-mandelate anion introduces a chiral center adjacent to a hydroxyl and phenyl group, enhancing molecular recognition capabilities .

Molecular Configuration

-

Cation: (S)-configuration at position 2 ensures spatial orientation critical for interactions with biological targets.

-

Anion: (R)-mandelic acid’s stereochemistry influences solubility and binding affinity, particularly in enantioselective reactions .

Table 1: Key Structural Attributes

| Component | Functional Groups | Stereochemical Significance |

|---|---|---|

| Imidazolidinone cation | tert-Butyl, methyl, ketone | Stabilizes ring conformation |

| Mandelate anion | Hydroxyl, phenyl, carboxylate | Enhances chiral resolution capacity |

Synthesis and Manufacturing

The synthesis of this compound likely involves quaternization of the imidazolidinone precursor with (R)-mandelic acid. A related method, demonstrated in the amidation of (R)-mandelic acid using trimethyl borate, offers insights into preserving stereochemistry during salt formation .

Synthetic Pathways

-

Imidazolidinone Preparation: Cyclization of N-tert-butyl-N-methylglycine derivatives under acidic conditions yields the chiral cation.

-

Salt Formation: Reaction with (R)-mandelic acid in polar aprotic solvents (e.g., DMF) facilitates ion exchange, producing the target compound .

Table 2: Optimized Reaction Conditions

| Parameter | Optimal Value | Impact on Yield/Purity |

|---|---|---|

| Solvent | Dimethylformamide | Enhances ionic dissociation |

| Temperature | 60–80°C | Balances reaction rate and stability |

| Stoichiometry | 1:1 cation:anion | Minimizes byproducts |

Applications in Pharmaceutical Development

The compound’s chirality and ionic nature make it suitable for:

-

Asymmetric Synthesis: As a chiral auxiliary or catalyst in stereoselective reactions.

-

Drug Formulation: Enhancing solubility of hydrophobic active pharmaceutical ingredients via salt formation.

Comparative Analysis with Structural Analogs

Imidazolidinone derivatives vary significantly in bioactivity based on substituents. For example:

Table 3: Activity Trends in Related Compounds

| Compound Class | Substituents | Primary Activity |

|---|---|---|

| Thiazolidine-2,4-dione | Benzylidene groups | PPAR-γ agonism (antidiabetic) |

| Pyrrolidine-2,5-dione | Arylidene moieties | Antioxidant, anti-inflammatory |

| This compound | tert-Butyl, mandelate | Hypothesized dual metabolic/antimicrobial roles |

Future Research Directions

-

Pharmacokinetic Studies: Assess absorption, distribution, and toxicity profiles.

-

Target Identification: Screen against enzyme libraries to elucidate binding partners.

-

Formulation Optimization: Explore co-crystals or prodrugs to enhance delivery.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume